Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Overview
Description
“Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid . It has the molecular formula C25H25NO2 . It is also known as JWH-081 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentylindole moiety attached to a methoxynaphthalenyl group via a methanone linkage . The InChI string representation of its structure isInChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.4715 g/mol . The exact physical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Forensic Toxicology
JWH-267: has significant implications in forensic toxicology. It’s used as a reference substance to identify and quantify synthetic cannabinoids in biological samples, such as urine . This is crucial for law enforcement and forensic investigations related to the use of synthetic cannabinoids, which are often abused due to their psychoactive effects.
Analytical Method Development
JWH-267: is used in the development of analytical methods, particularly in mass spectrometry. It aids in creating robust, precise, and specific methods for the detection of synthetic cannabinoids in complex biological matrices .
Legal and Regulatory Policy
The compound is also relevant in the context of legal and regulatory policy. It’s used to inform legislation regarding the control and classification of synthetic cannabinoids, as seen in the case of JWH-018, a related compound .
Safety and Hazards
Mechanism of Action
Target of Action
JWH-267, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory .
Mode of Action
JWH-267 acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids such as THC . The activation of CB1 receptors in the brain can lead to psychoactive effects, while the activation of CB2 receptors is associated with anti-inflammatory responses .
Biochemical Pathways
It is known that the activation of cannabinoid receptors can influence the release of various neurotransmitters in the brain . This can affect numerous signaling pathways and have downstream effects on processes such as pain perception, mood regulation, and immune response .
Pharmacokinetics
Synthetic cannabinoids like jwh-267 are typically lipophilic, meaning they can easily cross cell membranes and the blood-brain barrier . This allows them to rapidly reach their target receptors in the brain
Result of Action
The activation of cannabinoid receptors by JWH-267 can lead to a variety of effects. In the brain, this can result in psychoactive effects such as euphoria, altered perception, and cognitive impairment . In the immune system, activation of CB2 receptors can have anti-inflammatory effects . The use of synthetic cannabinoids like jwh-267 can also lead to adverse effects, including tachycardia, hypertension, nausea, and potentially severe psychiatric effects .
Action Environment
The action, efficacy, and stability of JWH-267 can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism and action of JWH-267 . Additionally, individual factors such as the user’s age, health status, and genetic makeup can influence the compound’s effects
properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLGFVKOJDYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460715 | |
Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- | |
CAS RN |
824960-76-1 | |
Record name | JWH-267 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-267 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2Z4BXW5TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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